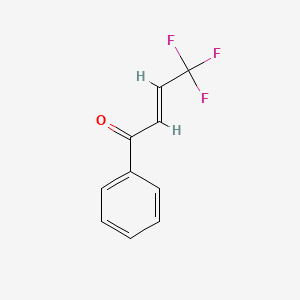

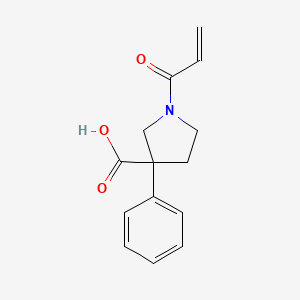

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.422. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of complex molecules, including those with diethylamino and methoxyphenoxy groups, often involves multi-step chemical processes. For instance, the synthesis of antifolate compounds, like 5,10-ethano-5,10-dideazaaminopterin, demonstrates the complexity and potential biological activity of such molecules. These compounds have been shown to inhibit dihydrofolate reductase (DHFR) and cell growth in L1210 cells, indicating their potential in cancer treatment due to their transport advantages over methotrexate for influx into L1210 cells. Their activity against murine mammary solid tumors highlights the therapeutic applications of such chemical structures in oncology (Degraw, Christie, Colwell, & Sirotnak, 1992).

Photolysis and Photoaffinity Probes

The photolysis of diazirines, such as 3-(4-tolyl)-3-(trifluoromethyl)diazirine, in the presence of various solvents, including diethylamine, results in photoinsertion products like 1-(diethylamino)-2,2,2-trifluoro-1-(4-tolyl)ethane. This process, followed by base-catalyzed elimination and hydrolysis, illustrates the reversibility of photoinsertion, which can impact the utility of such compounds in biological systems for obtaining primary sequence data. The stability of photoinsertion products in biological contexts is crucial for their application in photoaffinity probes (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).

Antimicrobial Activity

Compounds with methoxyphenoxy and dihydroxyphenyl groups have been isolated from natural sources, such as endophytic fungi, and demonstrated significant biological activities. For example, new diphenyl ether derivatives isolated from Phomopsis fukushii have shown promising anti-methicillin-resistant Staphylococcus aureus (MRSA) activity. The structural elucidation and biological evaluation of these compounds underline the potential of such chemical structures in developing new antimicrobial agents (Yang, Duan, Yang, Liu, Ye, Mi, Kong, Zhou, Yang, Hu, Li, & Li, 2019).

Corrosion Inhibition

The synthesis of α-aminophosphonic acids, such as ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives, and their application as corrosion inhibitors for mild steel in acidic solutions exemplify the utility of such compounds in industrial applications. These studies not only provide insights into the structural influence on inhibition efficiency but also contribute to the development of more effective corrosion inhibitors, integrating knowledge from organic synthesis and materials science (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Properties

IUPAC Name |

1-[3-(diethylaminomethyl)-2,4-dihydroxyphenyl]-2-(3-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-4-21(5-2)12-17-18(22)10-9-16(20(17)24)19(23)13-26-15-8-6-7-14(11-15)25-3/h6-11,22,24H,4-5,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHUNZRKZWLLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614740.png)

![2-[(3,6-dichloropyridin-2-yl)formamido]-N-ethylacetamide](/img/structure/B2614745.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2614750.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)

methanone](/img/structure/B2614755.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)

![N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide](/img/structure/B2614758.png)